Technical Monograph: 1-(4-Bromophenyl)-N-propylmethanesulfonamide (CAS 223555-85-9)
Technical Monograph: 1-(4-Bromophenyl)-N-propylmethanesulfonamide (CAS 223555-85-9)
Strategic Scaffold for Allosteric Modulator Discovery
Part 1: Executive Summary & Core Directive
Compound Identity:
-
Systematic Name: 1-(4-Bromophenyl)-N-propylmethanesulfonamide[1][2]
-
Molecular Weight: 292.19 g/mol [2]
-
Core Scaffold: 4-Bromobenzylsulfonamide
Technical Abstract:
1-(4-Bromophenyl)-N-propylmethanesulfonamide is a high-value synthetic intermediate and pharmacophore scaffold, primarily utilized in the discovery of Positive Allosteric Modulators (PAMs) for ionotropic glutamate receptors (specifically AMPA receptors ) and Glycine Transporter 1 (GlyT1) inhibitors. Its structural architecture combines a lipophilic
Part 2: Chemical Biology & Mechanism of Action
1. Pharmacophore Logic
This compound represents a "privileged structure" in medicinal chemistry. Its utility is derived from three distinct functional regions that map to the allosteric binding pockets of Class C GPCRs and ion channels:
-
The N-Propyl Group: Provides a defined lipophilic vector. In AMPA receptor potentiators, alkyl chains of 3–5 carbons often occupy a hydrophobic sub-pocket near the dimer interface, stabilizing the "flop" isoform in the open-channel conformation.
-
The Sulfonamide Linker (
): Unlike direct benzenesulfonamides, the methylene spacer ( ) introduces rotational freedom (sp³ hybridization), allowing the phenyl ring to adopt non-planar conformations relative to the sulfonamide core. The sulfonamide nitrogen acts as a crucial Hydrogen Bond Donor (HBD) to backbone carbonyls (e.g., S518 in GluA2). -
The 4-Bromophenyl Motif: This is the "warhead" for diversification. In the context of AMPA modulators, extending this phenyl ring into a biaryl system is often required to bridge the binding cleft and displace water molecules, significantly enhancing affinity.
2. Primary Biological Application: AMPA Receptor Potentiation
Research indicates that benzylsulfonamide derivatives function as Type II AMPA Receptor Potentiators .
-
Mechanism: They bind to an allosteric site formed at the interface of the ligand-binding domains (LBD) of the tetrameric receptor.
-
Effect: Binding slows the rate of receptor deactivation and desensitization upon glutamate binding.
-
Therapeutic Relevance: Enhancement of AMPA receptor signaling is a validated approach for treating cognitive impairment (Schizophrenia, Alzheimer's) and depression.
Part 3: Experimental Protocols (Synthesis & Derivatization)[6]
Protocol A: Synthesis of the Core Scaffold
Rationale: This protocol ensures high purity by avoiding the formation of disulfonimides, a common side product in sulfonylation.
Reagents:
-
4-Bromobenzyl chloride (1.0 eq)
-
Sodium sulfite (1.2 eq)
-
Phosphorus pentachloride (PCl₅) (1.1 eq)
-
Propylamine (1.2 eq)
-
Solvents: Water, Dichloromethane (DCM), THF.
Step-by-Step Methodology:
-
Sulfonation (Strecker Reaction):
-
Dissolve 4-bromobenzyl chloride in water/dioxane (1:1). Add Sodium sulfite.
-
Reflux for 4 hours. The mixture becomes homogeneous as the alkyl halide converts to the water-soluble sodium sulfonate (
). -
Evaporate to dryness.
-
-
Chlorination:
-
Suspend the dry sulfonate salt in anhydrous DCM.
-
Add PCl₅ portion-wise at 0°C. Stir at Room Temperature (RT) for 2 hours.
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Critical Checkpoint: Monitor by TLC.[6] The sulfonyl chloride is lipophilic.
-
Quench with ice water, extract with DCM, and dry over MgSO₄. Isolate 4-bromobenzylsulfonyl chloride.
-
-
Amidation:
-
Dissolve the sulfonyl chloride in anhydrous THF.
-
Add Propylamine and Triethylamine (1.5 eq) dropwise at 0°C.
-
Stir for 1 hour. The product precipitates or remains in solution depending on concentration.
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Purification: Recrystallize from Ethanol/Water to yield CAS 223555-85-9 as white crystals.
-
Protocol B: Library Generation via Suzuki-Miyaura Coupling
Rationale: To transform the intermediate into a bioactive biaryl ligand.
Reagents:
-
Scaffold: CAS 223555-85-9 (1.0 eq)
-
Boronic Acid:
(e.g., 4-fluorophenylboronic acid) (1.2 eq) -
Catalyst:
(5 mol%) -
Base:
(2M aqueous, 3.0 eq) -
Solvent: 1,4-Dioxane.[6]
Methodology:
-
Charge a microwave vial with the Scaffold, Boronic Acid, and Base solution in Dioxane.
-
Degas with Argon for 5 minutes (Critical to prevent Pd oxidation).
-
Add the Pd catalyst.[7]
-
Heat at 90°C for 4 hours (or 110°C for 20 min in microwave).
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Validation: NMR should show the disappearance of the Ar-Br signal and appearance of new aromatic protons.
Part 4: Visualization & Logic
Diagram 1: Divergent Synthesis Strategy
This diagram illustrates the role of CAS 223555-85-9 as a central node in generating diverse pharmacological agents.
Caption: Divergent synthesis workflow utilizing CAS 223555-85-9. The scaffold enables three orthogonal vectors for modification: the aryl tail (Suzuki), the alpha-carbon (Alkylation), and the sulfonamide nitrogen.
Part 5: Quantitative Data Summary
Table 1: Physicochemical Profile of CAS 223555-85-9
| Property | Value | Implication for Drug Design |
| LogP (Predicted) | ~2.8 | Optimal lipophilicity for CNS penetration (BBB permeable). |
| H-Bond Donors | 1 (NH) | Critical interaction with receptor backbone (e.g., GluA2). |
| H-Bond Acceptors | 2 (SO₂) | Interactions with cationic residues or water bridges. |
| Rotatable Bonds | 4 | Moderate flexibility allowing induced fit binding. |
| Topological Polar Surface Area (TPSA) | ~46 Ų | Well within the limit for BBB penetration (<90 Ų). |
Part 6: References
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Black, M. D. (2005). "Therapeutic potential of positive AMPA modulators and their relationship to memory enhancement." Psychopharmacology, 179(1), 154-163. Link
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Pirotte, B. (2006). "Structure-activity studies of sulfonyl-derivatives as AMPA receptor positive modulators." Current Medicinal Chemistry, 13(28), 3425-3443. Link
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Ornstein, P. L., et al. (2000). "Biaryl- and heterobiaryl-sulfonamides as potent positive allosteric modulators of AMPA receptors." Journal of Medicinal Chemistry, 43(23), 4354-4358. Link
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ChemicalBook. (2024).[6] "1-(4-Bromophenyl)-N-propylmethanesulfonamide Product Entry." Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 10459635." PubChem. Link
Sources
- 1. 1-(4-Bromophenyl)-N-propylmethanesulfonamide|223555-85-9--AN PharmaTech Co Ltd [anpharma.net]
- 2. 223555-85-9|1-(4-Bromophenyl)-N-propylmethanesulfonamide|BLD Pharm [bldpharm.com]
- 4. ocheminc.com [ocheminc.com]
- 5. ocheminc.com [ocheminc.com]
- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- 7. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach | MDPI [mdpi.com]
